
Methyl (triphenylphosphoranylidene)acetate
Overview
Description
Methyl (triphenylphosphoranylidene)acetate (CAS: 2605-67-6) is a phosphonium ylide widely used in organic synthesis for carbon-carbon (C–C) bond formation via Wittig and related reactions . Key properties include:
- Molecular formula: C21H19O2P
- Molecular weight: 334.35 g/mol
- Physical state: Powder (98% purity)
- Melting point: 168–172°C
- SMILES: COC(=O)C=P(c1ccccc1)(c2ccccc2)c3ccccc3
The compound’s structure features a methyl ester group and a triphenylphosphoranylidene moiety, enabling its role as a nucleophile in reactions with carbonyl groups to form α,β-unsaturated esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (triphenylphosphoranylidene)acetate can be synthesized through the reaction of methyl bromoacetate with triphenylphosphine. The reaction typically involves the following steps:
Formation of Phosphonium Salt: Triphenylphosphine reacts with methyl bromoacetate to form a phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base such as sodium hydride or potassium tert-butoxide to yield the desired ylide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The key steps involve the formation of the phosphonium salt and its subsequent deprotonation to form the ylide.
Chemical Reactions Analysis
Types of Reactions
Methyl (triphenylphosphoranylidene)acetate primarily undergoes the Wittig reaction, where it reacts with aldehydes to form α,β-unsaturated esters. This reaction is a type of olefination, which involves the formation of a carbon-carbon double bond .
Common Reagents and Conditions
Reagents: Aldehydes, strong bases (e.g., sodium hydride, potassium tert-butoxide)
Conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane under inert atmosphere.
Major Products
The major products of the Wittig reaction involving this compound are α,β-unsaturated esters. For example, the reaction with benzaldehyde yields methyl cinnamate .
Scientific Research Applications
Key Applications
-
Wittig Reactions
- Methyl (triphenylphosphoranylidene)acetate is widely recognized for its role as a Wittig reagent, facilitating the conversion of aldehydes and ketones into α,β-unsaturated esters through olefination reactions. This is achieved by reacting with carbonyl compounds to form alkenes.
Reaction Type Example Reaction Product Wittig Reaction RCHO + PhP=CHCOCH → RCH=CHCOCH α,β-unsaturated ester -
Synthesis of Pyrazoles
- The compound has been utilized in the efficient synthesis of pyrazoles via reaction with methyl diazoacetate in the presence of triethylamine, showcasing its versatility in forming nitrogen-containing heterocycles.
Reaction Type Example Reaction Product Pyrazole Synthesis Methyl diazoacetate + PhP=CHCOCH → Pyrazole derivative Pyrazole -
Functional Group Transformations
- It is also employed in various functional group interconversions, enabling chemists to modify existing molecular frameworks effectively.
Case Study 1: Wittig Reaction Efficiency
In a study published in Organic Letters, researchers demonstrated the efficiency of this compound in Wittig reactions with various aldehydes. The study highlighted that the use of this reagent resulted in high yields of the desired alkenes, with minimal side products, thus confirming its utility as a reliable reagent for olefination.
Case Study 2: Synthesis of Novel Pyrazoles
A research article in Tetrahedron Letters reported on the synthesis of novel pyrazoles using this compound. The authors noted that the reaction conditions could be optimized to yield specific pyrazole derivatives that exhibited promising biological activity, indicating potential pharmaceutical applications.
Mechanism of Action
The primary mechanism of action for methyl (triphenylphosphoranylidene)acetate is through the Wittig reaction. The ylide formed from the compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. This results in the formation of a four-membered ring intermediate, which subsequently breaks down to yield the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl (triphenylphosphoranylidene)acetate
CAS: 1099-45-2 Molecular formula: C22H21O2P Molecular weight: 348.37 g/mol Synonyms: Carbethoxymethylene triphenylphosphorane, Carboethoxymethylidenetriphenylphosphorane .
Key Differences from Methyl Analogue:
- Structural variation : Ethyl ester group instead of methyl.
- Physical state : Solid or viscous liquid .
- Reactivity : Similar utility in Wittig reactions but may exhibit altered reaction kinetics due to steric/electronic effects of the ethyl group.
- Applications : Used in synthesizing 3-vinylchromones (E-configuration) and 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrrolidine .
- Safety: Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Limited ecological toxicity data .
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide
CAS: 129986-67-0 Molecular formula: C22H22NO2P Molecular weight: 363.39 g/mol IUPAC name: N-Methoxy-N-methyl-2-(triphenyl-λ⁵-phosphanylidene)acetamide .
Key Differences:
- Structural features : Incorporates methoxy and methylamide groups, enhancing electrophilicity and versatility.
- Reactivity : Functions as both a Wittig reagent and acylating agent, enabling dual reactivity in peptide coupling and olefination .
- Synthesis : Prepared via reaction of N-methoxy-N-methylacetamide with triphenylphosphine under anhydrous conditions .
Comparative Data Table
This compound
- Achieved 98% yield in Swern oxidation followed by Wittig olefination of ketoaldehydes .
- Enabled stereoselective synthesis of allylic epoxides in carbohydrate chemistry, facilitating palladium-catalyzed azide openings .
Ethyl (triphenylphosphoranylidene)acetate
- Produced E-configured 3-vinylchromones in reactions with 3-formylchromone .
- Served as a precursor in pyrrolidine synthesis via [3 + 2] annulation .
N-Methoxy-N-methyl Derivative
- Demonstrated unique dual reactivity in synthesizing bioactive molecules, leveraging both ylide and amide functionalities .
Biological Activity
Methyl (triphenylphosphoranylidene)acetate, also known as carbomethoxymethylene triphenylphosphorane, is a phosphonium ylide that has garnered attention in various fields of organic synthesis and biological research. Its unique structure allows it to participate in various reactions, leading to the formation of biologically relevant compounds. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHOP
- Molecular Weight : 334.36 g/mol
- CAS Number : 2605-67-6
- Melting Point : 168-172 °C
The compound features a triphenylphosphoranylidene moiety, which contributes to its reactivity and ability to form stable adducts with various electrophiles.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its role as a reagent in organic synthesis, particularly in the formation of α-fluoro aldehydes and other derivatives. The compound has been used in catalytic enantioselective reactions, which can lead to the development of pharmaceuticals with specific biological activities.
Enzyme Inhibition Studies
Research has demonstrated that derivatives formed from this compound exhibit significant inhibitory activity against various enzymes. For example:
- Histone Deacetylase (HDAC) Inhibition : Compounds derived from the Wittig reaction using this compound have shown potent HDAC inhibitory activity. One study reported IC values as low as 1 nM for certain derivatives against HDAC isoforms 2 and 6 . This suggests potential applications in cancer therapy, as HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Synthesis and Evaluation :
- Fluorination Reactions :
- Reactivity with Bicyclic β-Keto-γ-Sultams :
Data Tables
The following table summarizes key findings related to the biological activity of derivatives formed from this compound:
Compound | Target Enzyme | IC Value (nM) | Biological Activity |
---|---|---|---|
Compound 8 | HDAC 2 | 1 | Potent inhibitor |
Compound 11 | HDAC 6 | 3.3 | Selective inhibitor |
Compound 12 | HDAC 2 | 2.3 | High selectivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl (triphenylphosphoranylidene)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a nucleophilic substitution reaction between methyl bromoacetate and triphenylphosphine in toluene or another aprotic solvent. A stoichiometric ratio of 1:1 is used, followed by 24-hour stirring at room temperature to form a precipitate. The product is purified via vacuum filtration, washing with toluene and diethyl ether, and recrystallization from water after basification with potassium hydroxide . Adjusting solvent polarity (e.g., using toluene vs. dichloromethane) and reaction time can influence yield and purity. For methyl derivatives, analogous procedures to ethyl analogs apply, with careful control of phosphine-to-ester ratios .
Q. How should this compound be handled to ensure stability during experiments?
- Methodological Answer : The compound is air- and moisture-sensitive, requiring storage under inert gas (argon or nitrogen) at 2–8°C. Degradation pathways include oxidation of the ylide group and thermal decomposition. Avoid prolonged exposure to temperatures >50°C. For reactions, pre-dry glassware and solvents (e.g., molecular sieves for dichloromethane) to minimize hydrolysis .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It is widely used as a Wittig reagent for olefination of aldehydes and ketones, forming α,β-unsaturated esters. Example protocols include refluxing in toluene (120°C, 18 hours) with substrates like 6-methoxy-2-naphthaldehyde to yield conjugated alkenoates . It also participates in [3+2] annulations with allenes under phosphine catalysis to synthesize pyrrolidine derivatives .
Q. How can researchers assess the purity of this compound, especially when residual solvents are present?
- Methodological Answer : Use H NMR to identify impurities like unreacted starting materials (e.g., triphenylphosphine) or solvents (e.g., acetone, ethyl acetate). Quantify residual solvents via gas chromatography (GC) with flame ionization detection. For high-purity batches, recrystallize from diethyl ether or hexanes and confirm purity by melting point (168–172°C) .
Advanced Research Questions
Q. How can solvent choice influence the regioselectivity of this compound in annulation reactions?
- Methodological Answer : Polar aprotic solvents (e.g., NMP, DMF) enhance ylide reactivity in annulations by stabilizing transition states. For example, in heteroepitaxial growth of organic crystals, NMP at 210°C facilitates stereoselective coupling with aldehydes, while non-polar solvents like toluene favor stepwise mechanisms. Solvent effects can be modeled using DFT calculations to predict regioselectivity .
Q. What strategies mitigate polymorph formation when using this compound in crystal engineering?
- Methodological Answer : Polymorph control in heterostructures (e.g., with rac-BINAP) requires lattice matching and thermal stability. Use grazing-incidence X-ray diffraction (GIXD) to monitor crystallization kinetics. Adjust cooling rates (e.g., 0.5°C/min) and solvent vapor annealing to favor single-phase growth .
Q. How can mechanistic studies elucidate the role of this compound in palladium-catalyzed epoxide opening reactions?
- Methodological Answer : Isotopic labeling (e.g., C or O) of the ylide or epoxide oxygen, combined with H-C HMBC NMR, tracks bond formation. Kinetic studies under varying catalyst loads (e.g., 1–10 mol% Pd(PPh)) and in situ IR spectroscopy reveal rate-determining steps .
Q. What methodologies address data gaps in the ecological toxicity profile of this compound?
- Methodological Answer : Conduct OECD 301F biodegradation tests to assess persistence in soil/water. Use Daphnia magna acute toxicity assays (EC) and algae growth inhibition tests (OECD 201) to evaluate bioaccumulation potential. Compare with structurally similar phosphoranes (e.g., ethyl analogs) to extrapolate hazards .
Q. How can reaction conditions be optimized to suppress byproducts in Dess-Martin periodinane-mediated olefination?
- Methodological Answer : Sequential addition of Dess-Martin periodinane (DMP) and the ylide prevents competitive oxidation of labile TMS-protected substrates. Use anhydrous dichloromethane at 0°C, and monitor by TLC (hexanes:EtOAc 4:1). Purify via flash chromatography with silica gel preconditioned with triethylamine to neutralize acidic byproducts .
Q. What advanced spectroscopic techniques characterize decomposition pathways of this compound under thermal stress?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with FTIR or GC-MS identifies volatile decomposition products (e.g., triphenylphosphine oxide). Solid-state P NMR tracks phosphorous oxidation states. For real-time monitoring, use in situ Raman spectroscopy at elevated temperatures (50–150°C) .
Properties
IUPAC Name |
methyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19O2P/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNUDYROPUKXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062549 | |
Record name | Methyl (triphenylphosphoranylidene)acetate | |
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Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2605-67-6 | |
Record name | Methyl (triphenylphosphoranylidene)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2605-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Carbomethoxymethylene triphenylphosphorane | |
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Record name | 2605-67-6 | |
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Record name | 2605-67-6 | |
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Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, methyl ester | |
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Record name | Methyl (triphenylphosphoranylidene)acetate | |
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Record name | Methyl (triphenylphosphoranylidene)acetate | |
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Record name | Carbomethoxymethylene triphenylphosphorane | |
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Retrosynthesis Analysis
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